molecular formula C11H12FeO B8134441 Ferrocenyl methanol

Ferrocenyl methanol

Cat. No.: B8134441
M. Wt: 216.06 g/mol
InChI Key: QETISSZVCNFQBN-UHFFFAOYSA-N
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Description

Ferrocenyl methanol is an organometallic compound that consists of a ferrocene moiety attached to a methanol group Ferrocene itself is a well-known compound featuring two cyclopentadienyl rings bound to a central iron atom The addition of a methanol group to the ferrocene structure results in this compound, which exhibits unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrocenyl methanol can be synthesized through several methods. One common approach involves the reaction of ferrocene with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ferrocenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to ferrocenyl formaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced back to ferrocene using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the methanol group is replaced by other functional groups. For example, reaction with acyl chlorides can yield ferrocenyl esters.

Major Products Formed:

  • Oxidation of this compound typically yields ferrocenyl formaldehyde.
  • Reduction reactions can regenerate ferrocene.
  • Substitution reactions can produce a variety of ferrocenyl derivatives depending on the substituents introduced.

Scientific Research Applications

Ferrocenyl methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds. Its unique redox properties make it valuable in electrochemical studies.

    Biology: this compound derivatives have been explored for their potential as bioactive molecules, including anticancer and antimicrobial agents.

    Medicine: The compound’s ability to undergo redox reactions has been utilized in the design of drug delivery systems and diagnostic tools.

    Industry: this compound is used in the development of advanced materials, such as polymers and sensors, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which ferrocenyl methanol exerts its effects is primarily related to its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in catalysis, sensing, and drug design. The molecular targets and pathways involved depend on the specific application and the nature of the ferrocenyl derivative being used.

Comparison with Similar Compounds

Ferrocenyl methanol can be compared with other ferrocenyl derivatives, such as ferrocenyl acetic acid and ferrocenyl ethylamine. While all these compounds share the ferrocene core, their unique functional groups impart different chemical and physical properties. For example:

    Ferrocenyl acetic acid: has a carboxylic acid group, making it more acidic and suitable for applications in coordination chemistry.

    Ferrocenyl ethylamine: contains an amine group, which can participate in hydrogen bonding and nucleophilic reactions.

The uniqueness of this compound lies in its methanol group, which provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETISSZVCNFQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CO.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FeO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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